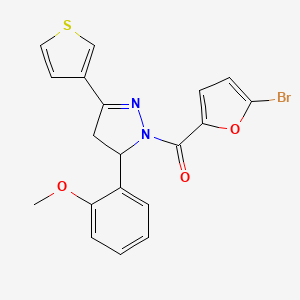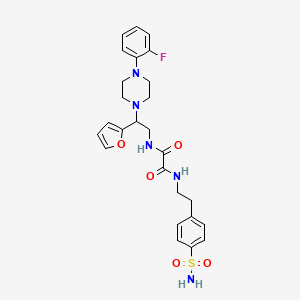
Diacetoxycoppermonohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its bright blue or green crystalline appearance and is commonly used in various industrial and experimental applications . This compound is an ionic compound that exhibits unique chemical properties, including a characteristic deep blue or green color due to the d-d transition of Cu²⁺ ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .
Análisis De Reacciones Químicas
Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:
Oxidation: When heated, it decomposes to form copper (II) oxide, releasing acetic acid and water.
Reduction: It can be reduced to copper (I) acetate under certain conditions.
Common Reagents and Conditions:
Oxidation: Heating in the presence of air.
Reduction: Using reducing agents like hydrogen gas.
Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.
Major Products:
Oxidation: Copper (II) oxide, acetic acid, and water.
Reduction: Copper (I) acetate.
Substitution: 1,3-diynes and other coupled products.
Aplicaciones Científicas De Investigación
Diacetoxycoppermonohydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Diacetoxycoppermonohydrate involves its ability to act as a catalyst in various chemical reactions. For example, in the Eglinton reaction, it facilitates the coupling of terminal alkynes by forming copper (I) acetylides, which are then oxidized by copper (II) acetate, releasing the acetylide radical . This compound also promotes Ullmann-type C-O and C-N coupling reactions of arylboronic acids with phenols and amines .
Comparación Con Compuestos Similares
Diacetoxycoppermonohydrate can be compared with other similar compounds, such as:
Copper (II) Acetate Anhydrous: Similar in chemical properties but lacks the water molecule.
Copper (I) Acetate: A reduced form of Copper (II) Acetate with different reactivity.
Nickel (II) Acetate Tetrahydrate: Another transition metal acetate with different catalytic properties.
Uniqueness: this compound is unique due to its ability to act as a versatile catalyst in various organic reactions and its characteristic deep blue or green color, which is useful in various industrial applications .
Propiedades
Número CAS |
142-71-2; 4180-12-5; 6046-93-1 |
|---|---|
Fórmula molecular |
C4H8CuO5 |
Peso molecular |
199.649 |
Nombre IUPAC |
acetic acid;copper;hydrate |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
Clave InChI |
NWFNSTOSIVLCJA-UHFFFAOYSA-L |
SMILES |
CC(=O)O.CC(=O)O.O.[Cu] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2846175.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)
![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)
![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)
![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
